N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0733591
InChI:
InChI=1S/C14H17N3O2S/c1-10(18)15-14(20)16-12-6-4-11(5-7-12)13(19)17-8-2-3-9-17/h4-7H,2-3,8-9H2,1H3,(H2,15,16,18,20)
SMILES:
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2
Molecular Formula:
C14H17N3O2S
Molecular Weight:
291.37 g/mol
N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
CAS No.:
Cat. No.: VC0733591
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O2S |
|---|---|
| Molecular Weight | 291.37 g/mol |
| IUPAC Name | N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]acetamide |
| Standard InChI | InChI=1S/C14H17N3O2S/c1-10(18)15-14(20)16-12-6-4-11(5-7-12)13(19)17-8-2-3-9-17/h4-7H,2-3,8-9H2,1H3,(H2,15,16,18,20) |
| Standard InChI Key | VURLQSLADJXKJN-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
| Canonical SMILES | CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator